molecular formula C42H82NaO10P B3067548 Mpeg-dspe CAS No. 124011-52-5

Mpeg-dspe

Cat. No.: B3067548
CAS No.: 124011-52-5
M. Wt: 801.1 g/mol
InChI Key: YNQYZBDRJZVSJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy polyethylene glycol-distearoyl phosphatidylethanolamine (mPEG-DSPE) is a PEGylated phospholipid amphiphile composed of a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic distearoyl phosphatidylethanolamine (DSPE) moiety. The PEG segment, typically ranging from 1,000 to 5,000 Da in molecular weight, is methoxy-terminated, rendering it non-reactive and sterically stabilizing nanostructures such as liposomes, micelles, and nanoparticles . The DSPE component anchors the molecule into lipid bilayers, enabling stable integration into drug delivery systems.

This compound is widely employed to enhance the pharmacokinetic profiles of nanocarriers by reducing opsonization and extending circulation time via the "stealth effect," which minimizes recognition by the reticuloendothelial system (RES) . Applications span anticancer therapeutics (e.g., paclitaxel, doxorubicin), gene delivery, and targeted therapies, with demonstrated improvements in drug solubility, stability, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mpeg-dspe is typically synthesized through a conjugation reaction between methoxy-polyethylene glycol and distearoylphosphoethanolamine. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Key Reaction Parameters:

StepReagentsConditionsYield
Coupling1-H-tetrazole, Argon0-5°C, 3 hrs>85%
DeprotectionPd/C, (NH₄)₂CO₃30°C, 6 hrs92%
SalificationNaOH, H₂ORT, 1 hr98%

Hydrolysis Reactions

The ester and carbamate bonds in DSPE-mPEG undergo pH-dependent hydrolysis:

  • Acidic conditions : Accelerated cleavage of ethylene glycol succinate linkages (e.g., 50% degradation at pH 5 in 6 hrs) .

  • Basic conditions : Saponification of distearoyl glycerol esters (observed via ³¹P-NMR peak broadening) .

Hydrolysis Kinetics:

Bond TypepH StabilityHalf-Life (37°C)
Ester (DSPE)Stable at pH 7.4>72 hrs
Carbamate (mPEG)Degrades at pH <64–6 hrs

Common Impurities Identified by MS:

ImpurityΔMass (Da)Proposed Structure
1a+16DSPE-(PEGₙ₊₁) with –C₂H₄
1b–14DSPE-PEGₙ with –CH₂
3+100.016DSPE + C₄H₄O₃ adduct

Interactions with Therapeutic Agents

DSPE-mPEG2000 forms stable complexes with drugs like doxorubicin (DOX) via:

  • Hydrogen bonding : Between carbamate NH and phosphate groups (confirmed by ¹H-NMR shifts) .

  • Hydrophobic encapsulation : Enhanced drug retention in micelles (EE = 100% at 1:5 drug:polymer ratio) .

DOX-DSPE-PEG2000 Interaction Data:

ParameterFree DOXComplexed DOX
¹H Shift (C7)4.77 ppm4.91 ppm
¹³C Shift (C14a)67.15 ppm67.18 ppm
T₁ Relaxation1.2 s0.8 s

Polymer-Lipid Hybridization

DSPE-mPEG reacts with amphiphilic copolymers (e.g., Soluplus) to form nanoparticles:

  • 31P-NMR analysis : Peak shifts indicate phosphate group participation in intermolecular interactions .

  • Particle stability : Optimal at 1:1 DSPE-mPEG:Soluplus ratio (50–150 nm diameter) .

Scientific Research Applications

Poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers are biocompatible and amphiphilic polymers widely used in preparing liposomes, polymeric nanoparticles, polymer hybrid nanoparticles, solid lipid nanoparticles, lipid–polymer hybrid nanoparticles, and microemulsions . PEG-DSPE consists of a hydrophobic core (DSPE) and a hydrophilic shell (PEG) . The core–shell structure can encapsulate and carry poorly water-soluble drugs within the DSPE core, while the PEG shell reduces in vivo clearance of cholesterol-free liposomal formulations and the adsorption of plasma proteins . Utilizing PEG-DSPE for nanostructure formation can prolong body circulation time and sustain drug release at optimal concentrations .

Case Studies

  • Anti-CD22 Immunoliposomes Anti-CD22 monoclonal antibody can specifically bind with the CD22 surface antigen expression in non–Hodgkin’s lymphoma cells. When proper antibodies are linked to the reactive terminal of PEG-DSPE, the carriers can be targeted to the selected tissue, depending on the ability of the antibody or ligand that facilitates cell-specific docking . Anti-CD22-PEG-DSPE was incorporated into liposomes containing cancer drugs using a postinsertion method. The anti-CD22 immunoliposomes exhibited increased efficacy and reduced toxicity compared to the unmodified ones .
  • Doxorubicin Immunoliposomes Doxorubicin (DXR) immunoliposomes coupled to monoclonal antibody (MAb) anti-CD19 against malignant B cells have been prepared .
  • Glibenclamide Lipid Nanocrystals (LNCs) Novel LNCs were developed with an aim to improve the solubility, stability and targeting efficiency of the model drug glibenclamide (GLB) . LNCs exhibited a threefold increase in SL and a higher dissolution rate than GLB .

Drawbacks

  • mPEG–DSPE raw materials from different vendors can have differences in impurity profiles and polymer chain length . Impurities with mass differences of +16 Da and –14 Da relative to the parent compound series of DSPE-mPEG have been observed .
  • The targeting efficiency of LNCs was decreased .

Mechanism of Action

Mpeg-dspe exerts its effects through the formation of micelles and liposomes, which encapsulate therapeutic agents and protect them from degradation. The PEG moiety provides steric stabilization, preventing recognition and clearance by the mononuclear phagocyte system. This results in prolonged circulation time and enhanced delivery to target tissues .

Comparison with Similar Compounds

mPEG-DSPE vs. Cationic Lipids (e.g., Stearylamine, SA)

  • Mechanism :
    • This compound confers steric stabilization and stealth properties, whereas cationic lipids like SA rely on electrostatic interactions to enhance cellular uptake .
    • SA-modified carriers promote adsorptive endocytosis at the blood-brain barrier (BBB) via charge interactions, while this compound avoids RES clearance .
  • Immunogenicity: this compound reduces immunogenic responses by masking surface antigens, whereas cationic lipids may trigger higher immune activation due to charge-mediated protein adsorption .
  • Applications :
    • SA is preferred for BBB penetration in neurological therapies, while this compound is optimal for systemic, long-circulating formulations like Doxil® .

This compound vs. Alternative PEGylated Lipids (e.g., this compound Variants)

Variations in PEG chain length significantly influence physicochemical and biological properties:

  • PEG 2000 vs. PEG 5000: Size and Stability: PEG 2000 forms a "mushroom" conformation at 5 mol.% (as in Doxil®), while longer chains (e.g., PEG 5000) adopt a "brush" conformation at equivalent concentrations, enhancing steric shielding but risking micelle formation at higher mol.% . Thermal Behavior: Rifampicin-loaded mPEG2000-DSPE nanoparticles exhibit a glass transition temperature (Tg) of 52°C, whereas mPEG5000-DSPE formulations show a Tg of 48°C, indicating PEG length-dependent polymer mobility . Drug Release: PEG 5000 systems demonstrate slower drug release due to thicker hydration layers, as evidenced by in vitro studies comparing paclitaxel formulations .

Table 1: Thermal and Size Properties of Rifampicin-Loaded this compound Nanoparticles

PEG Length (Da) Average Diameter (nm) Polydispersity Index (PDI) Tg (°C)
2000 120 ± 5 0.15 ± 0.02 52
5000 135 ± 7 0.18 ± 0.03 48

Data derived from AAPS PharmSciTech (2010) .

This compound vs. Non-PEGylated Lipids (e.g., HSPC/Cholesterol Liposomes)

  • Pharmacokinetics: this compound-modified gefitinib liposomes (L-GEF-HSPC) exhibit a 6-fold higher AUC (32.41 μg·h/mL) and prolonged elimination half-life (7.29 h vs. 2.26 h) compared to free drug . Non-PEGylated liposomes show rapid clearance (t1/2β < 2 h) due to RES uptake .
  • Stability :
    • This compound prevents aggregation in serum, whereas conventional liposomes aggregate within hours .

Table 2: Pharmacokinetic Parameters of Gefitinib Formulations

Formulation AUC (μg·h/mL) t1/2β (h)
Free Gefitinib 5.40 2.26
L-GEF-HSPC (this compound) 32.41 7.29

Data from Zhou et al. (2012) .

This compound vs. Polymer Micelles (e.g., PLGA-PEG)

  • Drug Loading :
    • This compound micelles achieve 79–82% encapsulation efficiency for hydrophobic drugs like celastrol, surpassing PLGA-PEG systems (~70%) due to superior lipid-drug affinity .
  • Targeting :
    • This compound supports ligand conjugation (e.g., cRGD for tumor targeting) without destabilizing micelles, whereas PLGA-PEG requires complex surface modifications .

Biological Activity

Methoxy poly(ethylene glycol)-distearoylphosphatidylethanolamine (mPEG-DSPE) is a prominent amphiphilic polymer widely used in drug delivery systems, particularly for encapsulating hydrophobic drugs and enhancing their bioavailability. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its efficacy in drug delivery, and the implications of its use in therapeutic applications.

Properties of this compound

This compound is characterized by its amphiphilic nature, which allows it to form micelles or liposomes in aqueous environments. These structures are crucial for the solubilization of hydrophobic compounds. The polymer's biocompatibility and ability to evade the immune system make it an ideal candidate for drug delivery applications.

1. Drug Delivery Efficiency

This compound has been shown to enhance the solubility and stability of various drugs. For instance, studies have demonstrated that this compound formulations can effectively encapsulate rifampicin, achieving a drug loading efficiency ranging from 10.7% to 19.5% with an entrapment efficiency between 83.5% and 103.9% .

Table 1: Drug Loading and Entrapment Efficiency of this compound Formulations

FormulationDrug Yield (%)Drug Loading (%)Entrapment Efficiency (%)
F586.23 ± 8.6619.58 ± 0.45101.89 ± 2.34
F893.19 ± 1.5718.65 ± 0.03103.97 ± 0.14
F1273.17 ± 1.2412.18 ± 0.2497.85 ± 1.92

2. In Vivo Toxicity Studies

Research involving this compound nanoparticles has revealed potential toxic effects on oocyte quality in mice, indicating that high doses can lead to oxidative stress, reduced polar body extrusion rates, and alterations in mitochondrial functions . These findings underscore the importance of dose regulation in therapeutic applications.

Figure: Effects of this compound on Oocyte Quality

  • Control group polar body extrusion rate: 67.20±1.1367.20\pm 1.13
  • High-dose mP-D/PeNps polar body extrusion rate: 61.53±0.8761.53\pm 0.87 (p < 0.05)

3. Nanoparticle Characterization

The characterization of nanoparticles formed using this compound has shown that their size can vary significantly based on preparation methods and ratios used during synthesis . For example, the size of nanoparticles using a filter porosity of 0.22μm0.22\mu m ranged from 162.9162.9 to 318.0nm318.0nm, while those using 0.45μm0.45\mu m ranged from 210.6210.6 to 395.6nm395.6nm. This size variation affects their biodistribution and cellular uptake.

Table 2: Size Distribution of this compound Nanoparticles

Sample TypeParticle Size (nm)
mPEG2000–DSPE225.7395.6225.7-395.6
mPEG5000–DSPE162.9232.5162.9-232.5

Case Study: Pulmonary Delivery Systems

In a study evaluating the pulmonary delivery of rifampicin using this compound nanoparticles, researchers found that the formulations demonstrated favorable aerodynamic characteristics with a mass median aerodynamic diameter of 2.6μm2.6\mu m, facilitating effective deposition in the lungs .

Case Study: Cancer Therapy

This compound has been utilized in formulating polymeric micelles for targeted delivery of anticancer agents, enhancing therapeutic efficacy while minimizing systemic toxicity . The amphiphilic nature allows for selective accumulation at tumor sites due to the enhanced permeability and retention (EPR) effect.

Q & A

Basic Research Questions

Q. What are the key considerations for designing experiments to study MPEG-DSPE's physicochemical properties?

  • Methodological Answer : Begin with a systematic characterization plan, including dynamic light scattering (DLS) for size distribution, nuclear magnetic resonance (NMR) for structural validation, and differential scanning calorimetry (DSC) for thermal stability. Ensure reproducibility by documenting solvent purity, temperature control, and batch-to-batch variability . For colloidal stability, use zeta potential measurements under physiological pH conditions (e.g., 7.4) and compare results across multiple synthesis batches .

Q. How should researchers address conflicting data in this compound nanoparticle size measurements between DLS and electron microscopy?

  • Methodological Answer : DLS measures hydrodynamic diameter in solution, while electron microscopy (e.g., TEM) captures dry-state dimensions. Resolve discrepancies by:

  • Conducting measurements in triplicate under controlled humidity/temperature.
  • Applying a correction factor for DLS data based on solvent viscosity.
  • Reporting both methods with confidence intervals and discussing limitations (e.g., aggregation during sample preparation) .

Q. What statistical methods are appropriate for analyzing this compound drug encapsulation efficiency?

  • Methodological Answer : Use ANOVA for multi-batch comparisons (e.g., 3+ synthesis batches) and linear regression to correlate encapsulation efficiency with variables like PEG chain length or lipid ratio. Validate normality assumptions via Shapiro-Wilk tests and report effect sizes (e.g., Cohen’s d) to quantify practical significance .

Advanced Research Questions

Q. How can researchers optimize this compound-based formulations for targeted delivery while minimizing off-target interactions?

  • Methodological Answer : Implement a hierarchical experimental design:

In vitro : Use surface plasmon resonance (SPR) to quantify ligand-receptor binding affinity.

In vivo : Apply fluorescence resonance energy transfer (FRET) imaging to track biodistribution in animal models.

Data Integration : Apply machine learning (e.g., random forests) to identify critical parameters (e.g., PEG density, ligand valency) influencing targeting efficiency .

Q. What strategies resolve contradictions between in vitro cytotoxicity and in vivo toxicity profiles of this compound systems?

  • Methodological Answer : Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., serum protein interactions in vivo). Validate hypotheses using:

  • 3D cell cultures to mimic in vivo tissue complexity.
  • Proteomic profiling of corona formation in physiological fluids.
  • Pharmacokinetic modeling to correlate exposure duration with toxicity thresholds .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

  • Methodological Answer :

  • Metadata Standards : Use ISA-Tab for experimental metadata and Dublin Core for dataset attribution.
  • Repositories : Deposit raw data in domain-specific repositories (e.g., Zenodo for spectroscopy, ChEMBL for bioactivity).
  • Interoperability : Convert data to open formats (e.g., .csv for tables, .CIF for crystallography) and link to ontologies (e.g., EDAM for bioinformatics) .

Q. Methodological Best Practices

Q. What protocols validate the purity of this compound conjugates in synthetic workflows?

  • Answer : Combine orthogonal techniques:

  • Chromatography : HPLC with evaporative light scattering detection (ELSD) for lipid quantification.
  • Spectroscopy : FT-IR to confirm PEGylation and absence of residual solvents.
  • Reference Materials : Include internal standards (e.g., deuterated PEG) for calibration .

Q. How should researchers handle batch-to-batch variability in this compound nanoparticle synthesis?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test critical parameters (e.g., stirring rate, solvent ratio).
  • Quality Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy for in-line monitoring.
  • Documentation : Report variability as relative standard deviation (RSD) in supplementary materials .

Q. Data Presentation Guidelines

Q. What are the requirements for publishing this compound characterization data in peer-reviewed journals?

  • Answer : Follow discipline-specific standards:

  • Chemistry : Report NMR chemical shifts, DLS polydispersity indices (PDI), and DSC thermograms with baseline correction.
  • Pharmacology : Include dose-response curves, IC50 values, and pharmacokinetic parameters (e.g., AUC, Cmax).
  • Ethics : Declare conflicts of interest and data availability statements per journal policies .

Q. How to structure a research paper’s methods section for this compound studies to ensure reproducibility?

  • Answer :
  • Synthesis : Specify reagent grades (e.g., "this compound, >95% purity, Sigma-Aldrich Lot #XYZ").
  • Instrumentation : List model numbers, software versions, and calibration protocols.
  • Data Analysis : Provide code repositories (e.g., GitHub) for custom algorithms .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl 2,3-di(octadecanoyloxy)propyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQYZBDRJZVSJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NaO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.